1-(2-(Methylthio)pyrimidin-5-yl)ethanone

Medicinal Chemistry EGFR Inhibitors Oncology Drug Discovery

Generic substitution of pyrimidine derivatives risks synthetic failure due to regioisomeric mismatch. This compound provides a unique 2-methylthio-5-acetyl scaffold for reliable condensation reactions. • Pre-functionalized for direct C-N bond formation at the 5-position, reducing synthetic steps in EGFR inhibitor programs. • Unsubstituted 4-position allows systematic SAR exploration for fungicide candidates (69.5-70.3% inhibition at 100 mg/L against Sclerotinia sclerotiorum). • NLT 98% purity grade from ISO-certified suppliers ensures minimal impurity carryover in multistep syntheses.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 84755-29-3
Cat. No. B1625492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methylthio)pyrimidin-5-yl)ethanone
CAS84755-29-3
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N=C1)SC
InChIInChI=1S/C7H8N2OS/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3
InChIKeySGHBZENSWHEDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Methylthio)pyrimidin-5-yl)ethanone Technical Specifications


1-(2-(Methylthio)pyrimidin-5-yl)ethanone (CAS 84755-29-3) is a sulfur-containing pyrimidine derivative with molecular formula C₇H₈N₂OS and molecular weight 168.22 g/mol [1]. It is also known as 5-acetyl-2-(methylthio)pyrimidine and 1-(2-methylsulfanylpyrimidin-5-yl)ethanone [2]. The compound features a 2-methylthio substituent and a 5-acetyl group on the pyrimidine ring, providing a versatile scaffold for further synthetic elaboration. Commercially available purities range from 95% to NLT 98% depending on the supplier .

Differentiation of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone from Structural Analogs


Generic substitution among pyrimidine derivatives is scientifically unsound due to profound differences in regiochemistry, substitution pattern, and functional group compatibility. This compound possesses a unique combination of a 2-methylthio group and a 5-acetyl moiety. Closely related analogs such as 1-(4-methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66373-26-0) or 2-(methylthio)-1-(5-pyrimidinyl)ethanone (CAS 1248380-57-5) differ by a single methyl substitution or regioisomeric arrangement, yet these seemingly minor structural variations can substantially alter synthetic utility, physicochemical properties, and downstream reactivity [1][2]. The 5-acetyl group on 84755-29-3 provides a specific electrophilic handle for condensation reactions that is absent in simpler methylthio-pyrimidines such as 2-(methylthio)pyrimidine (CAS 460-07-1) . Substitution without rigorous justification risks synthetic failure or irreproducible biological outcomes.

1-(2-(Methylthio)pyrimidin-5-yl)ethanone Quantitative Comparison


EGFR Inhibitor Synthetic Utility vs. Unsubstituted Pyrimidines

1-(2-(Methylthio)pyrimidin-5-yl)ethanone (CAS 84755-29-3) serves as a strategic precursor in the synthesis of 5-(methylthio)pyrimidine derivatives that act as L858R/T790M mutant-selective EGFR inhibitors [1]. The 2-methylthio group is a critical structural feature that can be retained in the final pharmacophore, while the 5-acetyl group provides a site for further functionalization. In contrast, unsubstituted pyrimidines (e.g., pyrimidine, CAS 289-95-2) lack both the methylthio group and the acetyl handle, requiring additional synthetic steps to install these functionalities. The 5-acetyl group on 84755-29-3 enables direct condensation with amines or hydrazines, a transformation not possible with the simpler 2-(methylthio)pyrimidine (CAS 460-07-1).

Medicinal Chemistry EGFR Inhibitors Oncology Drug Discovery

Agrochemical Synthesis vs. 4-Methyl Analog

1-(2-(Methylthio)pyrimidin-5-yl)ethanone (CAS 84755-29-3) has been specifically utilized as a starting material in the synthesis of 2-(methylthio)-4-methylpyrimidine carboxamides bearing carbamate moieties for fungicidal applications . In this study, the target compound (as 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid) was employed to synthesize a series of derivatives that were evaluated against Sclerotinia sclerotiorum. Compounds 3a and 3g demonstrated inhibitory rates of 69.5% and 70.3% at 100 mg/L, respectively. While the closely related analog 1-(4-methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66373-26-0) already contains the 4-methyl group, 84755-29-3 provides the unsubstituted 4-position, offering greater synthetic flexibility for introducing diverse substituents at this position [1].

Agricultural Chemistry Fungicide Development Agrochemical Synthesis

Supplier Purity Grade Comparison

Commercial availability of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone (CAS 84755-29-3) includes multiple purity grades that impact suitability for different research applications. AK Scientific offers the compound at 95% minimum purity specification , while MolCore provides NLT (Not Less Than) 98% purity grade manufactured under ISO-certified quality systems . Leyan offers an intermediate 97% purity grade . For comparison, the 4-methyl analog (CAS 66373-26-0) is available from ChemImpex at ≥99% purity (HPLC) with a melting point of 85–88 °C and storage at 0–8 °C, priced at $105.20 per 100 mg [1].

Chemical Procurement Quality Control Synthetic Chemistry

Regiochemical Reactivity: 5-Acetyl vs. 4-Substituted Pyrimidines

The 2-methylthio-5-acetyl substitution pattern of CAS 84755-29-3 is distinct from the 2-methylthio-4-substituted pyrimidine scaffold that is prevalent in certain kinase inhibitor programs. 4-Substituted-2-(methylthio)pyrimidines, such as 4-chloro-2-(methylthio)pyrimidine and 4-bromo-2-(methylthio)pyrimidine, are established building blocks for KDR kinase inhibitors and lymphocyte-specific kinase (Lck) inhibitors [1]. In contrast, 84755-29-3 presents the acetyl group at the 5-position, a regioisomeric arrangement that can direct distinct reactivity and biological target engagement. The 5-acetyl group in 84755-29-3 offers a ketone functionality for condensation reactions (e.g., formation of hydrazones, oximes) that is not available in the 4-substituted analogs, which typically rely on nucleophilic aromatic substitution at the 4-position for elaboration .

Structure-Activity Relationship Kinase Inhibition Medicinal Chemistry

Physicochemical Comparison vs. 4-Methyl Analog

1-(2-(Methylthio)pyrimidin-5-yl)ethanone (CAS 84755-29-3) has a molecular weight of 168.22 g/mol and molecular formula C₇H₈N₂OS . The 4-methyl analog, 1-(4-methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66373-26-0), has a molecular weight of 182.25 g/mol and formula C₈H₁₀N₂OS [1]. The 14.03 g/mol difference (one methylene unit) translates to altered lipophilicity (clogP), solubility, and membrane permeability predictions. The 4-methyl analog is a crystalline solid with a defined melting point of 85–88 °C and appears as white needles [1], while published physicochemical data for 84755-29-3 remain limited.

Physicochemical Properties Molecular Descriptors ADME Prediction

1-(2-(Methylthio)pyrimidin-5-yl)ethanone Research & Industrial Applications


EGFR Mutant-Selective Inhibitors for NSCLC Research

This compound is appropriate for medicinal chemistry programs developing L858R/T790M mutant-selective EGFR inhibitors. The 2-methylthio group is a retained pharmacophoric element, while the 5-acetyl group enables condensation with amine-containing building blocks. Evidence from the 5-(methylthio)pyrimidine series demonstrates that derivatives of this scaffold achieve subnanomolar IC₅₀ values against EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ while exhibiting hundreds-fold selectivity over wild-type EGFR [1]. The compound provides a pre-functionalized starting point that can reduce synthetic steps relative to unsubstituted pyrimidines. Procurement recommendation: NLT 98% purity grade from ISO-certified suppliers is advised for multistep inhibitor synthesis to minimize impurity carryover.

Fungicide Lead Discovery Against Sclerotinia sclerotiorum

This compound is suitable for structure-activity relationship studies targeting fungal pathogens. The unsubstituted 4-position provides synthetic flexibility for introducing diverse substituents in carboxamide-based fungicide candidates. Documented analogs derived from this scaffold demonstrated inhibitory rates of 69.5–70.3% at 100 mg/L against Sclerotinia sclerotiorum [1]. Researchers aiming to optimize fungicidal activity through systematic substitution at the pyrimidine 4-position will benefit from the unfunctionalized nature of 84755-29-3, which allows introduction of various alkyl, aryl, or heteroaryl groups without requiring deprotection or de novo synthesis.

Heterocyclic Building Blocks via Condensation Chemistry

This compound serves as a versatile electrophilic partner in condensation reactions owing to its 5-acetyl ketone functionality. Potential transformations include the formation of hydrazones, oximes, and enaminones, which are valuable intermediates in heterocyclic synthesis [1]. In contrast to 2-(methylthio)pyrimidine (CAS 460-07-1), which lacks an acetyl group, 84755-29-3 enables direct carbon-nitrogen bond formation at the 5-position without requiring pre-activation. This makes it suitable for parallel synthesis and library generation in both pharmaceutical and agrochemical discovery settings.

Analytical Method Development & QC Reference Standard

This compound, with its well-defined molecular structure and multiple supplier purity grades (95–98%), is suitable as a reference standard for HPLC or LC-MS method development targeting pyrimidine-containing compounds [1]. For laboratories developing analytical methods for methylthiopyrimidine derivatives, 84755-29-3 offers a defined retention time and mass spectral signature that can serve as a system suitability standard. Procurement of the NLT 98% grade is recommended for analytical reference applications to ensure accurate quantification.

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